molecular formula C11H12BrN3 B13927357 4-Bromo-2-(1-piperazinyl)benzonitrile

4-Bromo-2-(1-piperazinyl)benzonitrile

Cat. No.: B13927357
M. Wt: 266.14 g/mol
InChI Key: KOVQYJVHPJLQPL-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-piperazinyl)benzonitrile (CAS 1260764-24-6) is a benzonitrile derivative featuring a bromine atom at the para position and a piperazine moiety at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators . Its piperazinyl group enhances solubility in polar solvents and facilitates interactions with biological targets through hydrogen bonding, while the bromine atom allows for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12BrN3/c12-10-2-1-9(8-13)11(7-10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

KOVQYJVHPJLQPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-2-chlorobenzonitrile

One common route involves starting from 4-bromo-2-chlorobenzonitrile, where the chlorine at the 2-position is displaced by piperazine via nucleophilic aromatic substitution under basic conditions.

Typical reaction conditions:

  • Reactants: 4-bromo-2-chlorobenzonitrile and piperazine
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate or sodium carbonate to facilitate substitution
  • Temperature: Elevated temperatures (80–120 °C)
  • Reaction time: Several hours (typically 6–18 h)

The reaction proceeds via displacement of the chlorine atom by the nucleophilic nitrogen of piperazine, yielding 4-bromo-2-(1-piperazinyl)benzonitrile.

Advantages:

  • High regioselectivity due to the leaving group chlorine at the 2-position
  • Straightforward one-step substitution

Limitations:

  • Requires careful control of temperature and stoichiometry to avoid polysubstitution
  • Use of polar aprotic solvents may require careful handling and disposal

Solid-Phase Grinding Method for Piperazine Substitution

A green chemistry approach reported for related piperazine-substituted benzonitriles involves solvent-free solid-phase grinding of halomethylbenzonitriles with piperazine derivatives in the presence of alkali metal hydroxides or carbonates.

Procedure:

  • Combine 4-bromomethylbenzonitrile (or analogous halomethyl derivative), piperazine, and a base (e.g., potassium hydroxide or sodium carbonate) in a solid grinding vessel.
  • Grind the mixture at room temperature for 5–30 minutes under cooling.
  • Allow the mixture to stand for 0.5 hours.
  • Extract the product with a hot organic solvent such as toluene, xylene, or petroleum ether.
  • Cool to crystallize and filter to isolate the product.

This method avoids solvents during the reaction phase, reducing environmental impact and simplifying purification.

Reported yields: Typically high (above 80%) with good selectivity.

Catalytic Hydrolysis and Functional Group Transformations

Though more commonly applied to related analogues, hydrolysis of nitrile groups to amides and subsequent functionalization can be part of a multi-step synthesis route where 4-bromo-2-(1-piperazinyl)benzonitrile serves as an intermediate.

Catalytic hydrolysis using nano zinc oxide (ZnO) and alkali metal hydroxides under reflux conditions in mixed solvents (e.g., isopropanol and water) has been reported to convert nitriles to amides efficiently with high selectivity and yield.

While this step is more relevant to amide derivatives, it indicates the mild and efficient conditions applicable to benzonitrile derivatives bearing piperazine substituents.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Solvent/System Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 4-Bromo-2-chlorobenzonitrile + Piperazine 80–120 °C, 6–18 h, base (K2CO3) DMF, DMSO 70–85 High regioselectivity, one step Requires polar aprotic solvents
Solid-Phase Grinding Method 4-Bromomethylbenzonitrile + Piperazine + Base Room temp grinding 5–30 min, then extraction Solvent-free during reaction; extraction with toluene, xylene >80 Environmentally friendly, short time Requires grinding equipment
Catalytic Hydrolysis (for amides) 4-(piperazinyl)benzonitrile (nitrile) Reflux 1–12 h with nano-ZnO and KOH Isopropanol/water ~88 Mild, high selectivity More steps, applicable to amides

Research Findings and Notes

  • Solid-phase synthesis methods align with green chemistry principles by eliminating solvents during the reaction phase and enabling easy scale-up.
  • Nano zinc oxide catalysis allows mild hydrolysis of nitriles to amides, which could be adapted for derivatives of 4-bromo-2-(1-piperazinyl)benzonitrile if further functionalization is desired.
  • Nucleophilic aromatic substitution remains the most straightforward and widely used approach for direct substitution of halogenated benzonitriles with piperazine.
  • Purification typically involves recrystallization from organic solvents such as toluene or petroleum ether, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of N-oxides of the piperazine ring.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

4-Bromo-2-(1-piperazinyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-piperazinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and nitrile group can also participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CN) enhance the electrophilicity of the aromatic ring, facilitating SNAr reactions. Conversely, electron-donating groups (e.g., -NHPr, piperazinyl) reduce reactivity but improve solubility .
  • Steric Effects : Bulky substituents like phenylthio (-SPh) or triazole require catalysts (e.g., Pd) for efficient coupling .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Stability
4-Bromo-2-(1-piperazinyl)benzonitrile 267.12 Chloroform, methanol (slight) Not reported Hygroscopic, air-sensitive
4-Bromo-2-(phenylthio)benzonitrile 290.21 DCM, DMSO 120–122 Stable under inert gas
4-Bromo-2-(trifluoromethyl)benzonitrile 250.01 Organic solvents (e.g., MeCN) Not reported Stable at RT
4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile 254.08 Not reported Not reported Sensitive to moisture

Key Observations :

  • Solubility : Piperazinyl and morpholinyl derivatives exhibit moderate solubility in polar solvents due to their amine groups, whereas trifluoromethyl and phenylthio analogs are more lipophilic .
  • Stability : Epoxide-containing derivatives require anhydrous conditions, while halogenated nitriles (e.g., -CF3, -Br) are generally stable .

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